Compound Description: TAS-108 is a novel steroidal antiestrogen that modulates the differential recruitment of transcriptional cofactors by liganded estrogen receptors. It is a promising agent for the treatment of breast cancer. Studies have shown that TAS-108 strongly inhibits tumor growth in both endogenous and exogenous E2 models .
Relevance: While structurally dissimilar to N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide, TAS-108 is included due to its shared diethylamino functionality and its classification as an anti-estrogenic agent. Research on TAS-108 provides context for the exploration of structurally related compounds with potential anti-estrogenic activity, including the target compound.
Compound Description: C1DEABTP-H serves as a ligand in the synthesis of aluminum complexes. These complexes have been studied for their luminescent properties and catalytic activity in ring-opening polymerization reactions .
Relevance: This compound shares significant structural features with N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide. Both molecules possess a benzotriazole core substituted at the 2-position with a 4-methylphenol derivative. They both also feature a diethylamino group. The primary difference lies in the substituent at the 4-position of the phenol ring. In C1DEABTP-H, it is a [(diethylamino)methyl] group, whereas in the target compound, it is an acetamide group linked through a phenylene spacer to the diethylamino group.
2-(2H-Benzotriazol-2-yl)-4,6-di(t-pentyl)phenol
Compound Description: This compound was screened for estrogenic activity in an ovariectomized mouse uterotrophic assay and found to exhibit antagonistic effects .
Relevance: This compound shares the 2-(2H-benzotriazol-2-yl)phenol core structure with N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide. The difference lies in the substituents on the phenol ring. The presence of bulky t-pentyl groups in this related compound, compared to a methyl group and a substituted acetamide group in the target compound, highlights the impact of steric effects on biological activity within this chemical class.
Compound Description: SR 141716A is a known antagonist of the CB1 cannabinoid receptor. It exhibits a higher affinity for the CB1 receptor (Ki = 1.8 nM) compared to the CB2 receptor (Ki = 514 nM) .
Relevance: While belonging to the pyrazole class, unlike the target compound's benzotriazole core, SR 141716A is relevant due to its inclusion in a study comparing cannabinoid receptor binding affinities. The comparison highlights the exploration of various heterocyclic scaffolds for developing compounds with targeted biological activity.
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It shows significantly higher affinity for the CB1 receptor (Ki = 350 fM) compared to the CB2 receptor (Ki = 21 nM), demonstrating a 60,000-fold selectivity for the CB1 receptor .
Relevance: This compound, although belonging to the pyrazole class, is structurally related to N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide due to its shared piperidinyl carboxamide motif. The presence of this motif in both compounds, despite their different core structures, suggests a potential role for this specific group in influencing their biological activity. Furthermore, the study comparing NESS 0327 to SR 141716A underscores the impact of subtle structural modifications on receptor selectivity and potency within related chemical scaffolds.
2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde
Compound Description: This compound is reported as an active α-glycosidase inhibitor. It possesses a triazole core substituted with a phenyl group at the 2-position and a carbaldehyde group at the 4-position .
Relevance: This compound shares the triazole core with N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide. The structural similarity highlights the potential of triazole derivatives as active compounds in different biological contexts. The presence of a phenyl substituent at the 2-position in both compounds further emphasizes the potential significance of this particular substitution pattern within this chemical class.
(1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate
Compound Description: This triazole-based compound shows moderate activity in an unspecified biological assay. It possesses a phenyl substituent at the 1-position of the triazole ring and a benzoic acid ester group at the 4-ylmethyl position .
Relevance: Similar to the target compound, this related compound has a phenyl-substituted triazole core. The difference lies in the substituent at the 4-ylmethyl position. This compound has a benzoate ester group, while the target compound has a phenylacetamide group. Comparing their activities could potentially reveal the contribution of these different substituents to the overall biological profile of triazole derivatives.
Compound Description: This compound displays moderate activity in an unspecified biological assay. It features a triazole ring substituted with a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position .
Compound Description: These compounds demonstrated both estrogenic agonistic and antagonistic activities in an ovariectomized mouse uterotrophic assay .
Relevance: While not structurally similar to N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide, these compounds are included because they represent (anti)estrogenic agents with both agonistic and antagonistic properties. This information provides context for the target compound's potential activities and emphasizes the complex nature of interactions with the estrogen receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.